
2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine, also known as CIPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CIPO is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. GABAA receptors are ionotropic receptors that are involved in the regulation of neuronal excitability and play a role in the modulation of sleep, pain, and addiction. By binding to the GABAA receptor, 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine enhances the inhibitory effects of GABA, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine has been shown to have various biochemical and physiological effects, including the modulation of sleep, pain, and addiction. 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine increases the duration of NREM sleep and decreases the duration of REM sleep in rats, indicating its potential application in the treatment of sleep disorders. In addition, 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine has been shown to have analgesic effects in mice, suggesting its potential use in pain management. Furthermore, 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine has been shown to reduce the rewarding effects of cocaine and morphine in rats, indicating its potential application in the treatment of drug addiction.
実験室実験の利点と制限
2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine has several advantages for lab experiments, including its high potency and selectivity for the GABAA receptor. However, 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine has some limitations, including its low solubility in water and the need for a suitable vehicle for administration.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine, including the investigation of its effects on other physiological processes, such as memory and cognition. In addition, further studies are needed to determine the optimal dosage and administration route for 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine. Furthermore, the development of new analogs of 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine with improved solubility and pharmacokinetic properties could lead to the development of more effective treatments for sleep disorders, pain, and addiction.
合成法
The synthesis of 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine has been reported using different methods, including a one-pot synthesis method and a multi-step synthesis method. In the one-pot synthesis method, the reaction between 4-chloroaniline and 5-isopropyl-1,2,4-oxadiazole-3-carboxylic acid is carried out in the presence of triethylamine and thionyl chloride. The resulting product is then reacted with morpholine to obtain 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine. In the multi-step synthesis method, 4-chloroaniline is first reacted with 5-isopropyl-1,2,4-oxadiazole-3-carboxylic acid to obtain 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)aniline, which is then reacted with morpholine to obtain 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine.
科学的研究の応用
2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine has been used in various scientific research applications, including the study of sleep disorders, pain management, and drug addiction. 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine has been shown to increase the duration of non-rapid eye movement (NREM) sleep and decrease the duration of rapid eye movement (REM) sleep in rats, suggesting its potential application in the treatment of sleep disorders. In addition, 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine has been shown to have analgesic effects in mice, indicating its potential use in pain management. Furthermore, 2-(4-chlorophenyl)-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine has been shown to reduce the rewarding effects of cocaine and morphine in rats, suggesting its potential application in the treatment of drug addiction.
特性
IUPAC Name |
2-(4-chlorophenyl)-4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10(2)14-17-15(18-21-14)19-7-8-20-13(9-19)11-3-5-12(16)6-4-11/h3-6,10,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLDLDVUQNMBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

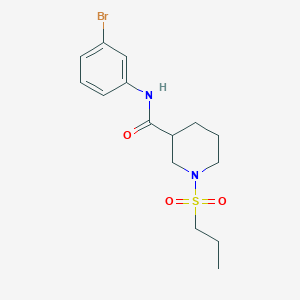
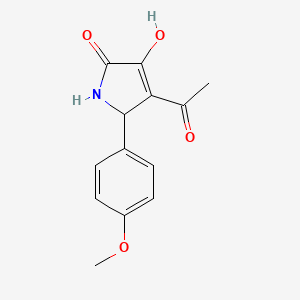
![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
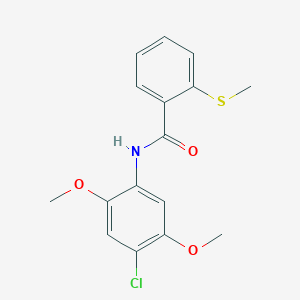
![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)
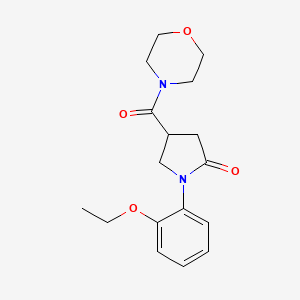
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)
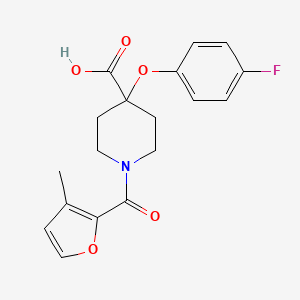
![4-bromo-N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5311612.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5311613.png)
![5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5311619.png)
